molecular formula C12H18N2O B065568 N-methyl-N-(4-morpholin-4-ylbenzyl)amine CAS No. 179328-22-4

N-methyl-N-(4-morpholin-4-ylbenzyl)amine

Cat. No.: B065568
CAS No.: 179328-22-4
M. Wt: 206.28 g/mol
InChI Key: LLNHXXWEDXRMFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-morpholin-4-ylbenzyl)amine typically involves the reaction of N-methylbenzylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(4-morpholin-4-ylbenzyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Properties

N-methyl-N-(4-morpholin-4-ylbenzyl)amine has shown promising anticancer activity. A study evaluated various derivatives of this compound against breast cancer cell lines, including MDA-MB-231 and MCF-7. The results indicated significant inhibitory effects on cell proliferation, with selectivity ratios favoring cancer cells over normal cells . The mechanism of action is believed to involve apoptosis induction and inhibition of carbonic anhydrase IX, an enzyme often overexpressed in tumors .

Central Nervous System Drug Discovery

The morpholine moiety in this compound is crucial for developing compounds targeting central nervous system receptors. Morpholine derivatives have been implicated in modulating various receptors such as sigma receptors and cannabinoid receptors, which are important in treating conditions like nausea, pain, and inflammation . A representative example includes the use of morpholine-containing compounds as antagonists for substance P receptors, leading to advancements in therapies for chemotherapy-induced nausea .

Mechanistic Studies

Recent mechanistic studies have focused on the binding interactions of this compound with target proteins. Molecular docking studies suggest favorable interactions with carbonic anhydrase IX, supporting its role as a selective inhibitor . This specificity is critical for minimizing side effects while maximizing therapeutic efficacy.

Antimicrobial Activity

The compound's derivatives have also been explored for antimicrobial properties. Research indicates that certain morpholine-based compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . These findings open avenues for developing new antimicrobial agents based on the structure of this compound.

Case Studies

StudyObjectiveFindings
Evaluate anticancer activitySignificant inhibition of MDA-MB-231 and MCF-7 cell lines; apoptosis induction observed.
Investigate CNS receptor modulationMorpholine derivatives showed promise in targeting sigma receptors; potential for anti-nausea drugs.
Assess antimicrobial propertiesDerivatives exhibited high activity against Gram-positive bacteria; potential for new antibiotics.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-morpholin-4-ylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The morpholine ring and benzylamine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • N-methyl-N-(4-piperidin-4-ylbenzyl)amine
  • N-methyl-N-(4-pyrrolidin-4-ylbenzyl)amine
  • N-methyl-N-(4-piperazin-4-ylbenzyl)amine

Comparison: N-methyl-N-(4-morpholin-4-ylbenzyl)amine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit different reactivity and binding characteristics, making it valuable for specific research applications .

Biological Activity

N-methyl-N-(4-morpholin-4-ylbenzyl)amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is categorized as a Mannich base, a class of compounds known for their pharmacological potential. Mannich bases are synthesized through the Mannich reaction, which involves the condensation of an amine with formaldehyde and a ketone or aldehyde. This compound exhibits various biological activities, including anticancer, antibacterial, and antiviral properties.

2. Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with benzylamine and formaldehyde under controlled conditions. The general synthetic pathway can be summarized as follows:

  • Reagents : Morpholine, benzaldehyde derivatives, and formaldehyde.
  • Conditions : Reaction at elevated temperatures (60–70 °C) in a suitable solvent (e.g., isopropanol).
  • Yield : The yield of the product can vary based on the specific conditions and reactants used.

3.1 Anticancer Activity

This compound has shown promising anticancer activity in various studies. Research indicates that compounds within the Mannich base category can exhibit cytotoxic effects against different cancer cell lines.

  • Mechanism : The cytotoxicity may be attributed to the ability of these compounds to interact with cellular components such as DNA and proteins, leading to apoptosis in cancer cells. For instance, Mannich bases have been reported to inhibit DNA topoisomerase I, which is crucial for DNA replication and repair .
Cell Line IC50 (µM) Reference
Human colon cancer2
Murine L1210 cells2.5
Molt 4/C8 T-lymphocytes5

3.2 Antibacterial and Antiviral Activity

In addition to anticancer properties, this compound exhibits antibacterial and antiviral activities. Studies have indicated that Mannich bases can inhibit various bacteria and viruses by disrupting their cellular functions.

  • Antiviral Mechanism : For example, the compound's interaction with viral neuraminidase has been noted, suggesting potential applications in treating influenza viruses .

3.3 Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's disease (AD). The compound has been studied for its ability to inhibit β-secretase (BACE1), an enzyme involved in the formation of amyloid plaques associated with AD.

  • Inhibition Profile : Inhibition constants for BACE1 have been reported in the nanomolar range for structurally similar compounds, indicating strong potential for therapeutic applications .

4. Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cytotoxicity : A study demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil .
  • Antiviral Activity Assessment : Another investigation assessed its antiviral properties against H1N1 influenza virus, showing effective inhibition through interaction with viral proteins .

5. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities, particularly in cancer therapy and neuroprotection. Ongoing research is essential to further elucidate its mechanisms of action and optimize its therapeutic potential.

Properties

IUPAC Name

N-methyl-1-(4-morpholin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-13-10-11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNHXXWEDXRMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427635
Record name N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179328-22-4
Record name N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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